

Spectroscopic and Structural Elucidation of (R)-Benzyl piperidin-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Benzyl piperidin-3-ylcarbamate

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(R)-Benzyl piperidin-3-ylcarbamate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **(R)-Benzyl piperidin-3-ylcarbamate** is $C_{13}H_{18}N_2O_2$, with a molecular weight of 234.29 g/mol ^[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer in Chloroform-d ($CDCl_3$), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

1H NMR Data

The 1H NMR spectrum of the stereochemically similar (S)-enantiomer provides characteristic signals that are representative of the (R)-enantiomer.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.38 – 7.28	m	5H	Aromatic protons (C ₆ H ₅)
5.09	s	2H	Benzylic protons (CH ₂ -Ph)
3.66	s	1H	CH-NH
3.05	dd, J=11.8, 3.4 Hz	1H	Piperidine ring proton
2.80	ddd, J=12.5, 6.5, 3.0 Hz	1H	Piperidine ring proton
2.69	dt, J=12.8, 6.1 Hz	1H	Piperidine ring proton
2.57	dd, J=11.8, 7.1 Hz	1H	Piperidine ring proton
1.82	td, J=8.5, 4.0 Hz	1H	Piperidine ring proton
1.66	s	3H	Piperidine ring protons
1.48	ddt, J=11.2, 7.5, 3.3 Hz	2H	Piperidine ring protons

¹³C NMR Data

Based on typical chemical shift ranges for similar structures, the following assignments for the ¹³C NMR spectrum are expected.

Chemical Shift (ppm)	Assignment
~170 - 185	C=O (Carbamate)
~125 - 150	Aromatic carbons (C ₆ H ₅)
~60 - 70	Benzylic carbon (CH ₂ -Ph)
~50 - 65	Piperidine ring carbons (adjacent to N)
~37 - 45	Piperidine ring carbons
~20 - 30	Piperidine ring carbons

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-Benzyl piperidin-3-ylcarbamate** would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this exact molecule is not readily available, data from analogous benzyl carbamates and piperidine derivatives allow for a reliable prediction of the key vibrational frequencies.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Medium	N-H stretching (amine and carbamate)
~3000 - 3100	Medium	Aromatic C-H stretching
~2850 - 2950	Strong	Aliphatic C-H stretching (piperidine ring)
~1690 - 1710	Strong	C=O stretching (carbamate)
~1500 - 1600	Medium to Strong	C=C stretching (aromatic ring)
~1200 - 1300	Strong	C-N stretching
~1000 - 1100	Strong	C-O stretching

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, confirming the elemental composition.

Ion	Calculated m/z
[M+H] ⁺	235.1441

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectroscopic analysis of **(R)-Benzyl piperidin-3-ylcarbamate**.

Synthesis

A common synthetic route to **(R)-Benzyl piperidin-3-ylcarbamate** involves the protection of the amino group of (R)-3-aminopiperidine with a benzyl chloroformate reagent in the presence of a base.

Materials:

- (R)-3-Aminopiperidine
- Benzyl chloroformate
- Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- (R)-3-Aminopiperidine is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath.

- Triethylamine is added to the solution.
- Benzyl chloroformate is added dropwise to the stirred solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Spectroscopic Analysis

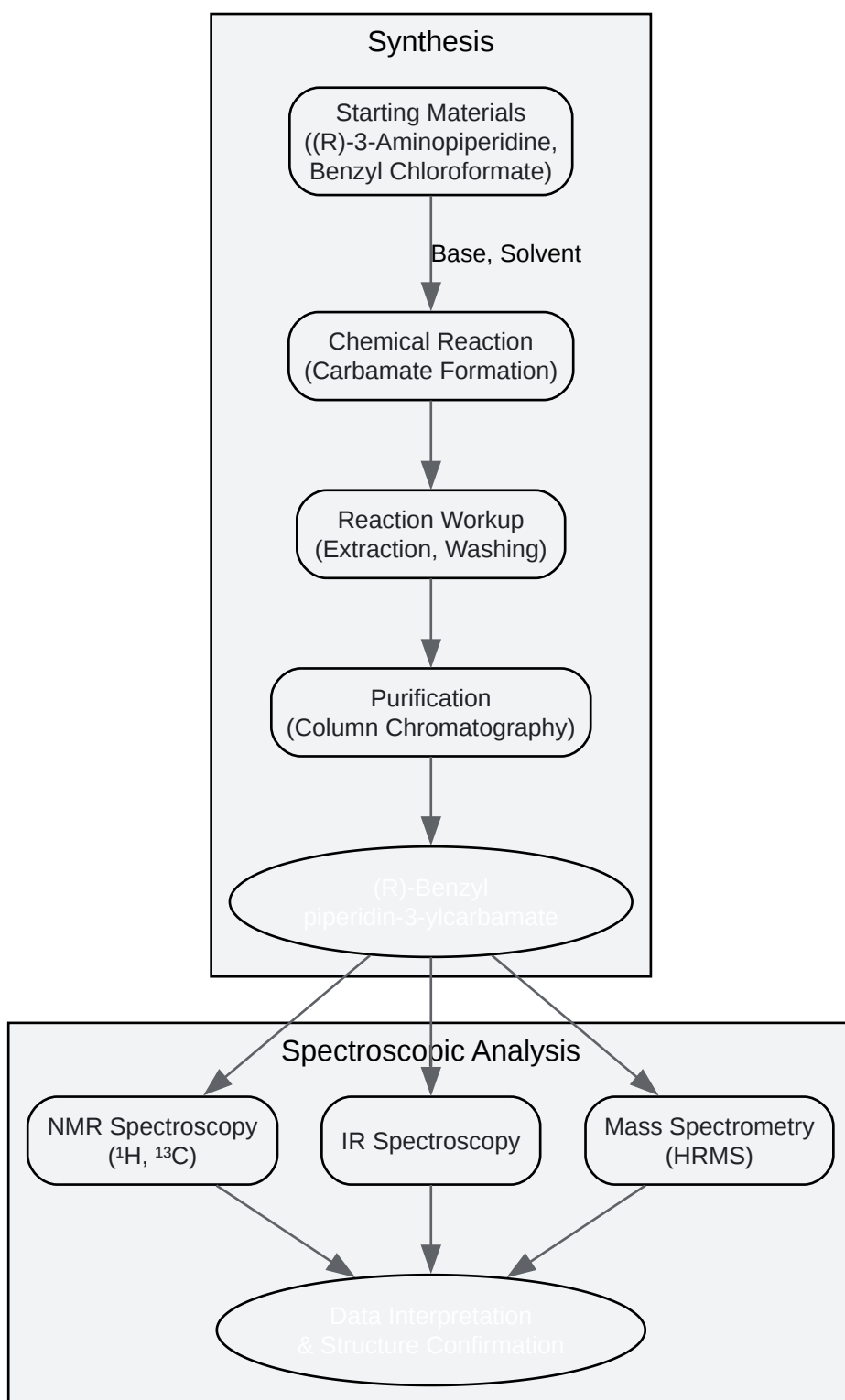
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **(R)-Benzyl piperidin-3-ylcarbamate**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

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References

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (R)-Benzyl piperidin-3-ylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152389#spectroscopic-data-nmr-ir-ms-of-r-benzyl-piperidin-3-ylcarbamate]

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